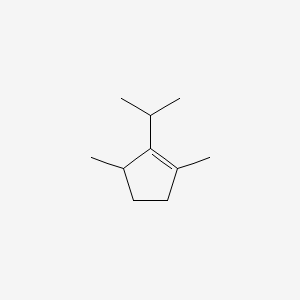![molecular formula C7H7F6NO B13946865 Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- CAS No. 50837-76-8](/img/structure/B13946865.png)
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is a specialized organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- typically involves the reaction of 2-methyl aziridine with a trifluoromethyl-containing reagent. One common method is the reaction of 2-methyl aziridine with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Ring-opening reactions: Due to the high ring strain, aziridines readily undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-opened products: Depending on the nucleophile used, various amine, alcohol, or thiol derivatives can be formed.
Substituted products: New compounds with different functional groups replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- involves its high reactivity due to the ring strain of the aziridine ring and the electron-withdrawing effects of the trifluoromethyl groups. These properties make the compound highly reactive towards nucleophiles, leading to ring-opening reactions and the formation of new products. The trifluoromethyl groups also enhance the compound’s stability and bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine, 2-methyl-: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Azetidine: A four-membered nitrogen-containing heterocycle with different ring strain and reactivity.
Hexafluoroisopropyl methacrylate: Contains trifluoromethyl groups but lacks the aziridine ring structure.
Uniqueness
Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]- is unique due to the combination of the aziridine ring and trifluoromethyl groups. This combination imparts high reactivity, stability, and potential bioactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
50837-76-8 |
|---|---|
Fórmula molecular |
C7H7F6NO |
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-1-(2-methylaziridin-1-yl)-2-(trifluoromethyl)propan-1-one |
InChI |
InChI=1S/C7H7F6NO/c1-3-2-14(3)5(15)4(6(8,9)10)7(11,12)13/h3-4H,2H2,1H3 |
Clave InChI |
CQIVONYCAIRMJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)






